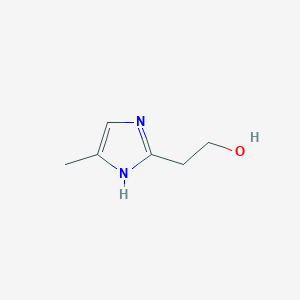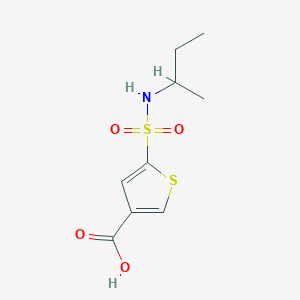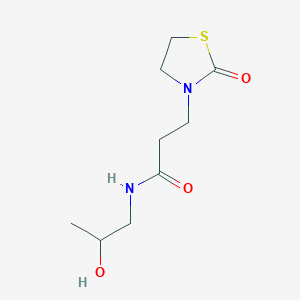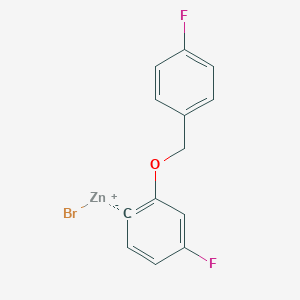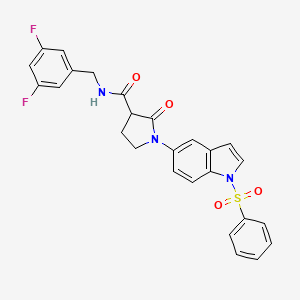
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a glycine ester moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with methyl glycinate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the glycine ester moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
Applications De Recherche Scientifique
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-bromothiophen-2-yl)methyl)-2-methoxyaniline
- N-((4-bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine
- N-((4-bromothiophen-2-yl)methyl)cyclopentanamine
Uniqueness
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a glycine ester moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H12BrNO2S |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3 |
Clé InChI |
XIXIVAUHXPODRD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CS1)Br)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



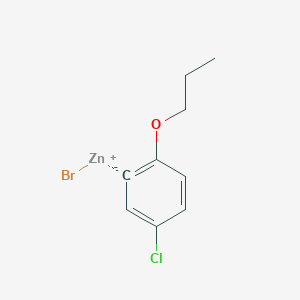
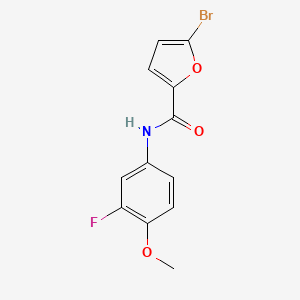
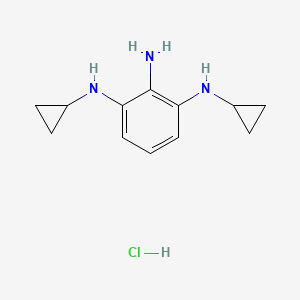
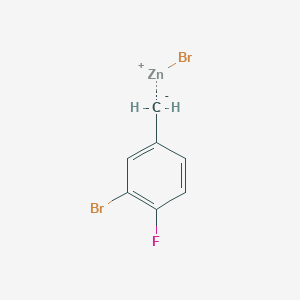
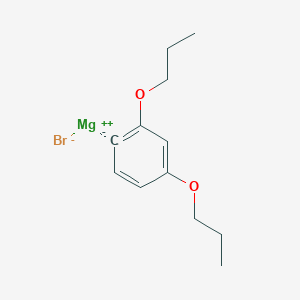


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
